molecular formula C11H16O B3049658 3-Methyl-3-phenylbutan-1-ol CAS No. 21438-74-4

3-Methyl-3-phenylbutan-1-ol

Cat. No.: B3049658
CAS No.: 21438-74-4
M. Wt: 164.24 g/mol
InChI Key: RGQOAXMSQIXWEV-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C11H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-phenylbutan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction involves the addition of a Grignard reagent (an organomagnesium compound) to a carbonyl compound, such as an aldehyde or ketone, to form an alcohol. For instance, the reaction of phenylmagnesium bromide with 3-methylbutanal can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and concentration of reactants to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

3-Methyl-3-phenylbutan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylbutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-phenylbutan-1-ol is unique due to its specific structural arrangement, which influences its chemical reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQOAXMSQIXWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944022
Record name 3-Methyl-3-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21438-74-4
Record name NSC29901
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Record name 3-Methyl-3-phenylbutan-1-ol
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Record name 3-methyl-3-phenylbutan-1-ol
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Synthesis routes and methods I

Procedure details

3-Methyl-3-phenylbutanoic acid (0.90 9) was dropwise added to a suspension of lithium alminum hydride (0.2 g) in 15 ml of tetrahydrofuran at room temperature and the mixture was stirred for 30 minutes. To the reaction mixture was added a saturated aqueous solution of sodium bicarbonate under ice cooling, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride,, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resultant residue was subjected to silica gel column chromatography (20 g). Elution with a hexane ethyl acetate (5:1) mixture gave 0.75 g of 3-metyl-3-phenylbutanol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (8.62 g, 228 mmol) in tetrahydrofuran (200 ml) was added dropwise a solution of 3-methyl-3-phenylbutanoic acid (20.26 g, 113.7 mmol) in tetrahydrofuran (100 ml) under ice-cooling, and the mixture was stirred overnight at room temperature. After ice-cooling the reaction solution, water (8 ml), 15% aqueous sodium hydroxide solution (8 ml) and water (20 ml) were successively added dropwise to decompose excess lithium aluminum hydride. The mixture was stirred as it was at room temperature for 2 hrs. The resulting precipitate was removed by filtration, and the precipitate was washed with ethyl acetate. The solvent of the recovered filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give the objective substance.
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Synthesis routes and methods IV

Procedure details

Step A To a solution of 3-methyl-3-phenylbutanoic acid (ChemBridge) (4.46 g, 25 mmol) in anhydrous tetrahydrofuran (150 mL) at 0° C. was added a tetrahydrofuran solution (1 M) of BH3.THF (Aldrich, 50 mL, 50 mmol) under nitrogen. The reaction mixture was stirred at room temperature for 3 h, then concentrated. The residue was partitioned between ethyl acetate and water. The organic layer were separated, washed with water, aqueous HCl solution, brine, dried over MgSO4, and concentrated to give 3-methyl-3-phenyl-butan-1-ol as a colorless oil (4.1 g, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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